molecular formula C22H20N2O6 B2706147 methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-methylquinoline-2-carboxylate CAS No. 1359395-55-3

methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-methylquinoline-2-carboxylate

Cat. No.: B2706147
CAS No.: 1359395-55-3
M. Wt: 408.41
InChI Key: PTHLQJJQJPPGEU-UHFFFAOYSA-N
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Description

methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-methylquinoline-2-carboxylate is a complex organic compound that features a quinoline core substituted with a benzo[d][1,3]dioxole moiety.

Mechanism of Action

Target of Action

The primary targets of Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate Compounds with similar structures have been reported to exhibit antitumor activities against various cancer cell lines .

Mode of Action

The exact mode of action of Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

The molecular and cellular effects of Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate Related compounds have been shown to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have shown significant interactions with various enzymes and proteins . These interactions often involve the formation of covalent bonds, leading to changes in the activity of the enzymes or proteins .

Cellular Effects

Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are often dose-dependent and can lead to significant changes in cell behavior .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-methylquinoline-2-carboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Properties

IUPAC Name

methyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-13-3-5-16-15(7-13)19(9-17(24-16)22(26)27-2)28-11-21(25)23-10-14-4-6-18-20(8-14)30-12-29-18/h3-9H,10-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHLQJJQJPPGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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